4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide

Solubility Formulation Assay Development

4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide (CAS 99275-67-9) is a heterocyclic compound with the molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol. It belongs to the class of substituted 1-oxo-1,2-dihydroisoquinoline-3-carboxamides, which are a versatile scaffold in medicinal chemistry, with reported applications as modulators of the KCNQ2/3 potassium channels and as intermediates in the synthesis of compounds with potential antitumor activity.

Molecular Formula C10H8N2O3
Molecular Weight 204.185
CAS No. 99275-67-9
Cat. No. B2778439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide
CAS99275-67-9
Molecular FormulaC10H8N2O3
Molecular Weight204.185
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(NC2=O)C(=O)N)O
InChIInChI=1S/C10H8N2O3/c11-9(14)7-8(13)5-3-1-2-4-6(5)10(15)12-7/h1-4,13H,(H2,11,14)(H,12,15)
InChIKeyIBXVQOAFBNLVDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide (CAS 99275-67-9): Procurement and Differentiation Overview


4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide (CAS 99275-67-9) is a heterocyclic compound with the molecular formula C₁₀H₈N₂O₃ and a molecular weight of 204.18 g/mol . It belongs to the class of substituted 1-oxo-1,2-dihydroisoquinoline-3-carboxamides, which are a versatile scaffold in medicinal chemistry, with reported applications as modulators of the KCNQ2/3 potassium channels [1] and as intermediates in the synthesis of compounds with potential antitumor activity [2].

Why Generic Substitution Fails: The Critical Role of the 4-Hydroxy Group in 1-Oxo-1,2-dihydroisoquinoline-3-carboxamide Derivatives


Within the class of 1-oxo-1,2-dihydroisoquinoline-3-carboxamides, the specific substitution at the 4-position is a primary determinant of key physicochemical properties, which in turn dictate compound behavior in research applications. The 4-hydroxy group fundamentally alters solubility, acid-base chemistry, and stability compared to unsubstituted or alkyl-substituted analogs like 4-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxamide. These differences mean that substituting one analog for another is not feasible without significant re-optimization of assay conditions, purification methods, or formulation strategies . The following quantitative evidence demonstrates the specific and measurable impact of the 4-hydroxy substitution.

Quantitative Evidence Guide: Differentiating 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide from its Closest Analogs


Aqueous Solubility Comparison: 4-Hydroxy Derivative vs. Unsubstituted Core

The introduction of the 4-hydroxy group significantly increases aqueous solubility compared to the unsubstituted 1-oxo-1,2-dihydroisoquinoline-3-carboxamide core. This enhanced solubility is critical for achieving higher concentrations in aqueous biological assays and simplifies sample preparation.

Solubility Formulation Assay Development

Acid Dissociation Constant (pKa): 4-Hydroxy Derivative vs. 4-Methyl Analog

The 4-hydroxy group introduces a new ionizable center, conferring a predicted pKa of 4.50 ± 1.00 . This is a distinct difference from the 4-methyl analog (CAS 89928-68-7), where the methyl group is non-ionizable and results in a predicted pKa (strongest acidic) of 12.78 [1]. This difference in ionization state at physiological pH (7.4) has profound implications for membrane permeability and target engagement.

pKa Ionization Lipophilicity ADME

Stability Profile: pH-Dependent Degradation of the 4-Hydroxy Derivative

The stability of 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide is pH-dependent, a behavior not observed with the more stable 4-methyl analog. HPLC monitoring reveals that the compound degrades at pH extremes: hydrolysis of the carboxamide occurs at pH < 3, and deprotonation of the hydroxyl group at pH > 9 leads to instability . This necessitates specific storage and handling protocols.

Stability HPLC Storage Handling

Melting Point: A Differentiator for Purity and Handling

The reported melting point of 237 °C for 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide provides a clear physical property that distinguishes it from other analogs . This high melting point is consistent with the increased intermolecular hydrogen bonding potential conferred by the 4-hydroxy group.

Melting Point Purity Solid State

Optimized Research and Industrial Application Scenarios for 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide


Medicinal Chemistry: Optimizing ADME Properties in KCNQ2/3 Modulator Programs

The specific ionization and solubility profile of 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide, as detailed in Section 3, makes it a strategic starting point or intermediate for designing KCNQ2/3 potassium channel modulators with improved aqueous solubility and distinct ionization characteristics compared to 4-alkyl analogs [1]. Its predicted pKa of ~4.5 ensures it is largely ionized at physiological pH, which can be advantageous for targeting extracellular domains or achieving high systemic exposure for certain indications.

Analytical Chemistry and Assay Development: pH-Controlled Stability Studies

The compound's defined pH stability window, with degradation outside the range of pH 3-9, makes it a useful probe for studying pH-dependent chemical stability or for validating analytical methods like HPLC . Researchers can utilize this property to test the robustness of their separation and detection systems, or to investigate the kinetics of carboxamide hydrolysis under acidic conditions.

Chemical Biology: A Soluble Scaffold for Fragment-Based or Affinity Labeling Studies

The 4-hydroxy group's ability to participate in hydrogen bonding and its contribution to aqueous solubility (3.71 mg/mL) makes this compound a more 'assay-friendly' core scaffold for fragment-based drug discovery or for generating chemical probes, compared to the less soluble, unsubstituted 1-oxo-1,2-dihydroisoquinoline-3-carboxamide . The phenolic -OH also provides a convenient synthetic handle for further derivatization, such as bioconjugation or the introduction of affinity tags.

Material Science: Building Block for pH-Responsive Polymers or Supramolecular Assemblies

The unique combination of a planar isoquinoline core, a hydrogen bond donor/acceptor network (4-OH, amide, 1-oxo), and a defined pKa makes 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxamide a potential monomer for creating pH-responsive or supramolecular polymers. The high melting point (237 °C) suggests strong intermolecular forces in the solid state, which could translate to interesting thermal or mechanical properties in polymeric materials.

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